N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that combines a thiophene ring with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which is then functionalized to introduce the carbamoyl, ethyl, and methyl groups. The benzodioxole moiety is then attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, acids, or bases are used depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-2-oxochromene-3-carboxamide
- ethyl N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamate
Uniqueness
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-10-8(2)23-16(13(10)14(17)19)18-15(20)9-4-5-11-12(6-9)22-7-21-11/h4-6H,3,7H2,1-2H3,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLGOOOZAGSFPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136238 | |
Record name | N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329221-76-3 | |
Record name | N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329221-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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